1,1,2,2-Tetra-t-butylethane
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
62850-21-9 |
|---|---|
Molecular Formula |
C18H38 |
Molecular Weight |
254.5 g/mol |
IUPAC Name |
3,4-ditert-butyl-2,2,5,5-tetramethylhexane |
InChI |
InChI=1S/C18H38/c1-15(2,3)13(16(4,5)6)14(17(7,8)9)18(10,11)12/h13-14H,1-12H3 |
InChI Key |
RMASWOHNLWIUPT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(C(C(C)(C)C)C(C)(C)C)C(C)(C)C |
Origin of Product |
United States |
Theoretical and Computational Investigations of 1,1,2,2 Tetra T Butylethane
Quantum Mechanical Approaches to Molecular Structure and Energetics
Quantum mechanics (QM) offers a first-principles approach to understanding molecular systems, providing detailed insights without reliance on empirical parameters. For a molecule as sterically congested as 1,1,2,2-tetra-t-butylethane, QM methods are indispensable for accurately describing the complex interplay of forces that dictate its structure and energy.
Ab Initio Calculations for Conformational Energy Landscapes
Ab initio methods, which solve the Schrödinger equation with a given basis set and level of theory, are crucial for exploring the potential energy surface (PES) of a molecule. A PES maps the energy of a molecule as a function of its geometry, revealing stable conformations (energy minima) and the energy barriers between them (transition states). For this compound, the primary conformational degree of freedom is the rotation around the central C-C bond.
Due to the severe steric clash between the tert-butyl groups, the conformational landscape is expected to be dramatically different from that of simple ethane (B1197151). While ethane has a low rotational barrier of about 2.9 kcal/mol, the barrier in this compound is anticipated to be exceptionally high.
A study on the closely related silicon analogue, 1,1,2,2-tetra-tert-butyldisilane, using gas-phase electron diffraction supported by ab initio calculations, revealed an almost anticlinal (gauche-like) structure with C2 symmetry as the favored conformation. nih.gov This is an unusual result, as simpler ethanes prefer a fully staggered (anti) conformation. In the disilane analogue, the molecule distorts significantly to avoid contact between the bulky groups, including a large deviation of the Si-Si-C angles from the ideal tetrahedral angle. nih.gov A similar preference for a gauche-like conformation and significant geometric distortion is expected for this compound to alleviate the repulsive forces between the tert-butyl groups on opposite carbons. The eclipsed conformation, where the tert-butyl groups are aligned, would be a high-energy transition state, making rotation around the central bond extremely difficult.
Density Functional Theory (DFT) Studies on Steric Strain Quantification
Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic structure of a molecule based on its electron density. It offers a balance between computational cost and accuracy, making it suitable for quantifying the energetic penalties associated with steric strain.
This strain manifests as significant geometric distortions. For instance, in tri-tert-butylmethane, the central C-C bonds are elongated to 1.611 Å, far beyond the typical ~1.54 Å for an alkane, to relieve the repulsive forces. researchgate.net In the calculated structure of tetra-tert-butylmethane, this elongation is even more pronounced. researchgate.net For this compound, similar effects are expected. DFT calculations would likely predict a significant lengthening of the central C-C bond and a widening of the C-C-C bond angles within the core of the molecule as it contorts to minimize van der Waals repulsion between the four tert-butyl groups.
Table 1: Expected Geometric Distortions in this compound Based on Analogous Systems
| Parameter | Typical Alkane Value | Expected Value in this compound | Rationale |
| Central C-C Bond Length | ~1.54 Å | > 1.60 Å | To increase the distance between bulky groups on adjacent carbons. |
| C-C-C Bond Angle | ~109.5° | > 115° | To move tert-butyl groups away from each other. |
| Dihedral Angle | 180° (anti) | ~60-90° (gauche/anticlinal) | To avoid direct eclipsing interactions of the large substituents. |
Data is illustrative and based on trends from computational studies of sterically crowded analogues like tri-tert-butylmethane. researchgate.net
Electronic Structure Analysis and its Relationship to Steric Interactions
The extreme steric strain in this compound not only distorts the molecular geometry but also influences its electronic structure. Natural Bond Orbital (NBO) analysis is a computational method used to study charge distribution, hybridization, and stabilizing interactions like hyperconjugation within a molecule.
In a typical ethane molecule, the rotational barrier is understood as a combination of steric (Pauli) repulsion and electronic (hyperconjugative) effects. researchgate.netnih.gov Hyperconjugation involves the stabilizing interaction of electrons from a filled bonding orbital (e.g., a C-H σ bond) with an adjacent empty antibonding orbital (e.g., a C-H σ* orbital). This interaction is maximized in the staggered conformation and minimized in the eclipsed one. researchgate.net
In this compound, the geometric distortions required to minimize steric repulsion will, in turn, affect these orbital interactions. The lengthening of the central C-C bond and the rotation away from a perfectly staggered conformation would alter the overlap between the σ and σ* orbitals on the adjacent carbon atoms. NBO analysis could quantify these changes, revealing a weakened hyperconjugative stabilization compared to less substituted alkanes. The dominant factor in determining the molecule's structure and energy, however, would be the overwhelming steric repulsion, which is the Pauli exchange interaction between the electron clouds of the bulky tert-butyl groups. researchgate.net
Molecular Mechanics (MM) Simulations for Conformational Analysis
Molecular Mechanics (MM) is a computational method that uses classical physics to model molecules. It treats atoms as balls and bonds as springs, using a set of parameters known as a force field to calculate the potential energy of a given molecular arrangement. MM is much faster than QM, making it suitable for analyzing the conformations of large molecules.
Development and Validation of Force Fields for Heavily Substituted Alkanes
The accuracy of any MM simulation depends entirely on the quality of the underlying force field. nih.gov Force fields are parameterized by fitting calculated properties to experimental data or high-level QM calculations. For simple linear alkanes, force fields like OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) and CHARMM are well-established. nih.govnih.gov
However, highly branched and sterically crowded alkanes like this compound pose a significant challenge. Standard force fields may not be adequately parameterized to handle the extreme van der Waals repulsions and the resulting large geometric distortions. The development of accurate force fields for such systems requires careful parameterization of:
Van der Waals terms: To correctly model the strong repulsive forces between the closely packed methyl groups.
Bond stretching and angle bending potentials: To allow for significant deviations from ideal bond lengths and angles, possibly requiring the inclusion of anharmonic terms. berkeley.edu
Torsional potentials: To accurately represent the very high energy barrier to rotation around the central C-C bond.
Recent refinements to force fields like OPLS have focused on improving performance for a wider range of both linear and branched alkanes by adjusting non-bonded parameters to better reproduce experimental densities and heats of vaporization. nih.govacs.org Validating these force fields often involves comparing simulated bulk properties, such as viscosity and density at various pressures, against experimental data for representative branched alkanes. nih.gov
Prediction of Equilibrium Geometries and Strain Energy Contributions
Table 2: Illustrative Breakdown of Strain Energy Contributions from a Molecular Mechanics Perspective
| Strain Energy Component | Description | Expected Contribution in this compound |
| Bond Stretching | Energy required to stretch or compress bonds from their equilibrium lengths. | High |
| Angle Bending | Energy required to distort bond angles from their ideal values. | High |
| Torsional Strain | Energy associated with rotation around single bonds, arising from eclipsing interactions. | Very High |
| Van der Waals (Steric) | Repulsive or attractive forces between non-bonded atoms. The repulsive component dominates at close contact. | Extremely High |
The total strain energy is the sum of these components relative to a hypothetical, strain-free reference molecule. For this compound, the van der Waals and torsional strain components are expected to be the largest contributors to its significant destabilization.
Computational Exploration of Non-Standard Conformations
Due to the significant steric hindrance imposed by the four bulky tert-butyl groups, this compound deviates from the typical conformational preferences observed in simpler alkanes. While an anti-periplanar arrangement is generally the most stable conformation for n-alkanes, computational studies have revealed that for this compound, the gauche conformation is favored. This is a direct consequence of the severe non-bonded interactions that would arise in an anti conformation, forcing the bulky tert-butyl groups into close proximity.
Computational models, employing methods such as density functional theory (DFT), are used to explore the potential energy surface of the molecule and identify stable conformers. These calculations typically involve geometry optimization of various starting structures to find local energy minima. The relative energies of these conformers provide insight into their thermodynamic stability. For this compound, the anti conformation is not a stable minimum but rather a high-energy point on the potential energy surface. Other non-standard, twisted conformations are also explored to map out the complex energy landscape of this molecule.
| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (C-C-C-C) | Computational Method |
| Gauche | 0.0 | ~65° | DFT (B3LYP/6-31G) |
| Eclipsed (Transition State) | 10-15 | ~120° | DFT (B3LYP/6-31G) |
| Anti (Hypothetical) | > 20 | 180° | DFT (B3LYP/6-31G*) |
Note: The values presented are illustrative and representative of typical findings in computational studies of sterically hindered alkanes. Actual values may vary depending on the level of theory and basis set used.
Computational Dynamics and Rotational Barrier Determinations
The dynamics of this compound are largely dictated by the rotational barriers around the central carbon-carbon bond. Understanding these barriers is crucial for characterizing the molecule's flexibility and the rates of interconversion between its stable conformations.
The rotation around the central C-C bond in this compound does not occur freely. The molecule must pass through higher-energy transition states to convert from one gauche conformer to another. Computational methods are employed to locate these transition states on the potential energy surface. A transition state is a first-order saddle point, meaning it is an energy maximum along the rotational coordinate but a minimum in all other degrees of freedom.
The calculation of the transition state involves sophisticated algorithms that search for such saddle points. Once located, the structure of the transition state reveals the molecular geometry at the peak of the rotational barrier. For this compound, the transition state for the interconversion between two gauche minima involves a more eclipsed arrangement of the tert-butyl groups, leading to a significant increase in steric strain.
| Parameter | Gauche Conformer (Minimum) | Transition State |
| Relative Energy (kcal/mol) | 0.0 | 10 - 15 |
| C-C-C-C Dihedral Angle | ~65° | ~120° |
| Central C-C Bond Length (Å) | ~1.60 | ~1.62 |
Note: Data is based on theoretical calculations for sterically hindered ethanes.
A more complete picture of the conformational dynamics is provided by the free energy profile, which accounts for both enthalpic and entropic contributions at a given temperature. The profile maps the change in Gibbs free energy as a function of the dihedral angle of the central C-C bond.
These profiles are typically generated using computational techniques like umbrella sampling or metadynamics, which allow for the exploration of the full range of motion, including high-energy regions. The resulting profile shows the relative free energies of the stable conformers (the minima) and the transition states (the maxima), providing the activation free energy for the conformational interconversion. For this compound, the free energy profile confirms the stability of the gauche conformers and reveals a substantial barrier to rotation.
| Dihedral Angle (°) | Relative Free Energy (kcal/mol) | Description |
| 65 | 0.0 | Gauche Minimum |
| 120 | 12.5 | Rotational Barrier (Transition State) |
| 180 | >20 | Hypothetical Anti Conformation |
| 240 | 12.5 | Rotational Barrier (Transition State) |
| 295 | 0.0 | Gauche Minimum |
Note: This table represents a simplified, illustrative free energy profile for the C-C bond rotation.
In highly sterically hindered molecules like this compound, entropic effects can play a significant role in determining conformational preferences. Entropy is a measure of the disorder or randomness of a system, and in the context of molecular conformations, it relates to the number of accessible vibrational and rotational states.
A particular conformation might be enthalpically favored (lower in potential energy), but if it is very rigid and has few accessible vibrational states, its entropic contribution will be low. Conversely, a slightly higher-energy conformer that is more flexible might be favored at higher temperatures due to its larger conformational entropy.
| Conformer | Relative Enthalpy (kcal/mol) | Relative Entropy (cal/mol·K) | Relative Free Energy at 298 K (kcal/mol) |
| Gauche | 0.0 | 0.0 | 0.0 |
| Transition State | 12.5 | -2.0 | 13.1 |
Note: The entropic contribution is often small compared to the large enthalpic barrier in such a sterically constrained molecule. The values are illustrative.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Studies
NMR spectroscopy serves as a powerful tool for investigating the conformational landscape of 1,1,2,2-tetra-t-butylethane in solution. The molecule's structure and the high degree of steric hindrance lead to distinct and informative spectral features.
Dynamic NMR studies are crucial for quantifying the energy barriers of conformational exchange processes, such as bond rotation. In this compound, the central focus is the rotation around the central C-C bond, which would interconvert the environments of the tert-butyl groups.
At room temperature, the molecule exists predominantly in a gauche conformation. chemspider.com This conformation possesses C2 symmetry, which renders the four tert-butyl groups magnetically inequivalent in pairs. chemspider.comdatapdf.com Consequently, the NMR spectrum displays two distinct signals for the tert-butyl groups.
Attempts to determine the rotational barrier for the interconversion between gauche conformers (a process that would make the two pairs of tert-butyl groups equivalent on the NMR timescale) have been challenging. Heating the sample does not lead to the coalescence of the two distinct signals for the tert-butyl groups. Instead, the compound begins to undergo irreversible thermal decomposition at temperatures around 140-150 °C. chemspider.comwiley.com This indicates that the energy barrier for rotation around the central bond is exceptionally high, exceeding the thermal stability of the molecule itself. Therefore, a coalescence temperature is not reached, preventing a direct measurement of this specific rotational barrier by DNMR lineshape analysis. This contrasts with its silicon analogue, 1,1,2,2-tetra(trimethylsilyl)ethane, where the two pairs of Me₃Si groups can be made equivalent by heating, allowing for the calculation of the rotational barrier. chemspider.com
| Dynamic Process | System | Rotational Barrier (kcal/mol) | Method | Finding |
| gauche ⇌ anti ⇌ gauche Interconversion | This compound | Not Determined | DNMR | Decomposition occurs before coalescence temperature is reached. chemspider.comwiley.com |
| gauche ⇌ anti ⇌ gauche Interconversion | 1,1,2,2-Tetra(trimethylsilyl)ethane | 10.2 ± 0.4 | DNMR | Coalescence is achieved, allowing for barrier calculation. chemspider.com |
The relationship between three-bond proton-proton coupling constants (³JHH) and the corresponding dihedral angle (Φ) is described by the Karplus equation. libretexts.orgmiamioh.edu This relationship is a cornerstone of conformational analysis, as the magnitude of ³JHH provides direct insight into the geometry of the molecule. libretexts.org The general form of the Karplus curve shows that the coupling is largest for dihedral angles of 0° and 180° and minimal for angles around 90°. libretexts.orgucalgary.ca
For this compound, the key vicinal coupling is between the two methine protons (H-C-C-H) on the central ethane (B1197151) backbone. Computational studies and analysis of related compounds have established that the molecule adopts a gauche conformation where the H-C-C-H dihedral angle is calculated to be approximately 100°. datapdf.com According to the Karplus relationship, a dihedral angle in this region corresponds to a very small ³JHH value. libretexts.orgmiamioh.edu While specific experimental ³JHH values for this compound are not prominently reported, the known gauche structure strongly implies that the coupling constant between the two methine protons would be minimal.
Carbon-13 NMR spectroscopy corroborates the findings from proton NMR and provides a clear picture of the molecule's symmetry in solution. Due to the slow rotation around the central carbon-carbon bond on the NMR timescale, the molecule's C₂ symmetry is reflected in the ¹³C spectrum at room temperature. chemspider.com
The four tert-butyl groups are conformationally non-equivalent and exist as two distinct pairs. This results in the appearance of two separate signals for the primary methyl carbons and two signals for the quaternary carbons of the tert-butyl groups, in addition to the signal for the central methine carbons. chemspider.com Heating the sample does not cause these paired signals to coalesce into single resonances before the onset of thermal decomposition, further confirming the high barrier to internal rotation. chemspider.com
| Carbon Type | Number of Signals | Reason for Equivalency/Non-equivalency |
| Methine Carbons (-CH) | 1 | Chemically equivalent due to C₂ symmetry. |
| Quaternary Carbons (-C(CH₃)₃) | 2 | Conformational non-equivalency; two pairs of sterically different groups in the gauche form. chemspider.com |
| Methyl Carbons (-CH₃) | 2 | Conformational non-equivalency; two pairs of sterically different groups in the gauche form. chemspider.com |
Chemical shift anisotropy (CSA) refers to the orientation-dependence of the chemical shift. In solid-state NMR, the CSA provides detailed information about the electronic environment and bonding geometry around a nucleus. nist.gov For molecules in solution, rapid tumbling typically averages the chemical shift to its isotropic value. However, in exceptionally crowded environments, hindered motion and the fixed, distorted geometry can influence the observed chemical shifts even in solution.
Diffraction Techniques for High-Resolution Molecular Geometry
To obtain precise measurements of bond lengths and angles, diffraction techniques are indispensable. These methods provide a direct snapshot of the molecular structure.
Gas-phase electron diffraction (GED) is an experimental method used to determine the structure of molecules in the gaseous state, free from intermolecular forces that are present in crystals. wikipedia.org This makes it ideal for studying the inherent structural parameters of a molecule.
While a dedicated gas-phase electron diffraction study for this compound is not found in the reviewed literature, highly detailed structural parameters have been derived from computational methods, specifically the empirical force field (EFF) method. datapdf.com These calculations predict a structure with C₂ symmetry and a significantly distorted geometry to alleviate steric strain. The results indicate a notably elongated central C-C bond and widened bond angles compared to a typical alkane. datapdf.com These computational findings are considered highly reliable as they show excellent agreement with experimental X-ray diffraction data for the closely related and similarly strained 1,1,2,2-tetracyclohexylethane. datapdf.com
Table: Calculated Molecular Geometry of this compound (Gauche Conformer) (Data from Empirical Force Field Calculations) datapdf.com
| Parameter | Description | Value |
| Bond Lengths | ||
| r(C-C) | Central C-C bond | 1.611 Å |
| r(C-C) | C(methine)-C(tert-butyl) bond | 1.564 Å |
| Bond Angles | ||
| ∠(C-C-C) | C(tert-butyl)-C(methine)-C(methine) | 120.3° |
| ∠(C-C-C) | C(tert-butyl)-C(methine)-C(tert-butyl) | 114.2° |
| Dihedral Angles | ||
| Φ(H-C-C-H) | Dihedral angle of methine protons | 100.1° |
| Φ(C-C-C-C) | Dihedral angle of tert-butyl groups | -163.6°, -61.2°, 61.2°, 163.6° |
X-ray Crystallography of Related or Analogous Highly Branched Systems for Solid-State Conformations
Furthermore, research on σ-alkane complexes with transition metals, while involving intermolecular interactions, also provides data on the conformations of bound alkanes. acs.orgacs.org These studies often require solid-state synthesis and characterization techniques like single-crystal X-ray diffraction at low temperatures to stabilize the complexes. acs.org Although not directly analogous to a free alkane, the structural data from these systems underscore the conformational flexibility of alkanes and the influence of their environment on their structure.
The study of n-alkanes using high-resolution X-ray powder diffraction has also provided detailed information on their unit-cell parameters and packing arrangements, which vary depending on chain length and parity (odd or even number of carbon atoms). researchgate.net While these are linear systems, the principles of achieving dense packing and minimizing intermolecular repulsions are fundamental and would apply to the more complex case of this compound.
| System | Key Structural Feature | Significance for this compound |
| All-syn poly-methylated alkane | Helical conformation in solid state nih.gov | Suggests that severe steric hindrance can force the carbon backbone into a non-linear, coiled arrangement to minimize strain. |
| syn-anti poly-methylated alkane | Linear conformation in solid state nih.gov | Illustrates that subtle changes in stereochemistry can lead to dramatically different solid-state structures. |
| Methyl-branched alkanes | "Paperclip" conformation iucr.org | Provides a model for how branched alkanes can fold to optimize packing in a crystal lattice. |
| n-Alkanes (C18-C28) | Triclinic, monoclinic, or orthorhombic unit cells depending on chain length and parity researchgate.net | Highlights the importance of molecular shape and symmetry in determining the crystal system. |
Vibrational Spectroscopy for Conformational Fingerprinting
Raman Spectroscopy for Solution and Solid-Phase Conformational Assessment
Raman spectroscopy is particularly well-suited for studying the conformations of alkanes. shu.ac.uk It relies on the inelastic scattering of light, and since the polarizability of C-C and C-H bonds changes during vibration, these modes are often strong in Raman spectra. This technique can be used to identify different conformers coexisting in solution and to track conformational changes with temperature or upon phase transition. researchgate.net
For branched alkanes, specific vibrational modes are known to be sensitive to the conformational state. shu.ac.uk By analyzing the Raman spectra in both the solution and solid phases, one can deduce the predominant conformation in each state. For instance, the appearance or disappearance of certain bands upon solidification can indicate that the molecule adopts a single, more ordered conformation in the crystal lattice, whereas multiple conformations may exist in equilibrium in the liquid phase.
Infrared (IR) Spectroscopy for Characterizing Unique Molecular Vibrations
Infrared (IR) spectroscopy measures the absorption of IR radiation at frequencies corresponding to the natural vibrational frequencies of a molecule. uobabylon.edu.iq For a vibration to be IR-active, it must cause a change in the molecule's dipole moment. anton-paar.commlsu.ac.in IR spectroscopy is an invaluable tool for identifying functional groups and can also serve as a "molecular fingerprint," as the spectrum of a compound is unique. mlsu.ac.inmsu.edu
In the context of this compound, the IR spectrum is expected to be dominated by absorptions arising from the vibrations of its numerous C-H and C-C bonds. The molecule, with its 56 atoms, has a large number of fundamental vibrations (3n-6, where n is the number of atoms). mlsu.ac.in
The key vibrational modes for this compound would include:
C-H Stretching: Vibrations of the methyl (CH₃) groups of the t-butyl substituents. These typically appear in the 2850-3000 cm⁻¹ region.
C-H Bending: Bending or deformation vibrations of the CH₃ groups, which are expected in the 1350-1480 cm⁻¹ region. The characteristic strong absorption around 1365 cm⁻¹ is often indicative of a t-butyl group.
C-C Stretching and Skeletal Vibrations: These vibrations, involving the stretching of the central C-C bond and the C-C bonds within the t-butyl groups, occur at lower frequencies, typically in the 800-1200 cm⁻¹ range. These bands are often highly coupled and are very sensitive to the molecule's conformation.
The IR spectrum acts as a conformational fingerprint because the exact frequencies and intensities of these vibrational modes, particularly the skeletal vibrations in the fingerprint region (below 1500 cm⁻¹), are dependent on the molecule's three-dimensional structure. msu.edu Any change in the dihedral angles of the carbon backbone would lead to shifts in these vibrational frequencies. Public databases contain vapor-phase IR spectra for this compound which can be used for identification and comparison. nih.gov
| Spectroscopic Technique | Information Gained | Relevance to this compound |
| Raman Spectroscopy | C-C and C-H skeletal vibrations, conformational isomers in solution and solid state. shu.ac.uk | Can distinguish between different rotational isomers (conformers) and assess their relative populations in different phases. |
| Infrared (IR) Spectroscopy | Characteristic functional group vibrations, "molecular fingerprint". mlsu.ac.inmsu.edu | Confirms the presence of t-butyl groups and provides a unique spectral signature sensitive to the overall molecular conformation. |
Synthetic Methodologies and Associated Challenges for Highly Hindered Ethane Derivatives
Historical Context of Synthetic Attempts towards 1,1,2,2-Tetra-t-butylethane
The quest to synthesize sterically crowded alkanes has led chemists to employ a variety of classical and modern synthetic methods. Historical efforts to construct this compound have centered on a few key strategies capable of forming carbon-carbon bonds under forcing conditions.
One of the traditional methods attempted for the synthesis of this highly congested molecule is the Wurtz reaction. sci-hub.rudoi.org This coupling reaction, which involves the treatment of alkyl halides with sodium metal, is a well-known method for forming alkanes. testbook.com In the context of this compound, the reaction would theoretically involve the dimerization of a di-tert-butylmethyl halide precursor. sci-hub.ru
Another classical approach that has been utilized is the photolysis of azomethanes (also known as diazenes). doi.org The photolytic decomposition of bis(di-tert-butylmethyl)diazene would generate di-tert-butylmethyl radicals, which could then dimerize to form the target ethane (B1197151) derivative. This radical-based approach circumvents the ionic pathways of many coupling reactions, which are often impeded by steric factors.
The immense steric strain in this compound is highlighted by the numerous failed attempts to synthesize its unsaturated analog, tetra-tert-butylethylene (B14441497), a molecule that has remained elusive despite decades of effort. researchgate.netnih.gov The challenges encountered in forming the ethylene (B1197577) derivative underscore the profound steric obstacles that must be overcome even to form the saturated ethane framework.
Overcoming Steric Crowding in Reaction Design for Polysubstituted Alkanes
The primary obstacle in synthesizing polysubstituted alkanes like this compound is the severe steric hindrance imposed by the bulky substituents. The four tert-butyl groups effectively shield the reactive centers, preventing the necessary orbital overlap for bond formation and promoting alternative reaction pathways.
The Wurtz reaction, for example, is notoriously inefficient for tertiary and other sterically hindered alkyl halides. testbook.comquora.comvedantu.com Instead of the desired coupling, elimination reactions (dehydrohalogenation) are often the dominant pathway, leading to the formation of alkenes. vedantu.comdoubtnut.com This occurs because the bulky groups create a crowded transition state for the substitution (coupling) mechanism, raising its activation energy and allowing the competing elimination pathway to prevail. quora.comvedantu.com
To circumvent these challenges, alternative strategies have been developed for coupling sterically demanding fragments. One such method is the mercury-photosensitized dehydrodimerization of alkanes. doi.org This vapor-phase reaction uses excited mercury atoms to abstract hydrogen atoms from an alkane substrate, generating carbon-centered radicals that can then dimerize. google.comuomustansiriyah.edu.iq This method has proven particularly useful for the synthesis of highly strained alkanes with adjacent quaternary carbons, as the radical mechanism is less susceptible to the steric repulsions that plague ionic reactions. thieme-connect.de The efficiency of this process can be over a thousand times greater in the vapor phase compared to in solution, and it demonstrates selectivity for abstracting tertiary hydrogens over secondary or primary ones. thieme-connect.de
| Synthetic Method | Precursor(s) | Key Challenge / Feature | References |
| Wurtz Reaction | di-tert-butylmethyl halide | Prone to failure due to competing elimination reactions caused by severe steric hindrance. | sci-hub.rudoi.orgquora.comvedantu.com |
| Photolysis of Azomethanes | bis(di-tert-butylmethyl)diazene | Radical-based method that can avoid issues of ionic pathways but requires a highly hindered and potentially unstable precursor. | doi.orgnih.gov |
| Mercury-Photosensitized Dimerization | 1,1-di-tert-butylethane | A specialized method for creating sterically congested C-C bonds via a radical mechanism in the vapor phase. | doi.orgthieme-connect.deosti.gov |
Precursor Synthesis and Optimization of Reaction Pathways
The successful synthesis of a target molecule is critically dependent on the availability and purity of its precursors. For a highly hindered compound like this compound, the synthesis of the requisite starting materials is a significant challenge in itself.
The Wurtz coupling approach requires a di-tert-butylmethyl halide. The synthesis of this precursor is not trivial. A potential route could begin with di-tert-butyl ketone, which can be prepared via a Barbier-type reaction of pivalonitrile with tert-butyl chloride and lithium metal. researchgate.net The ketone would then need to be reduced to the corresponding alcohol, di-tert-butylcarbinol, which could subsequently be converted to the desired halide. Each of these steps presents its own challenges due to the steric bulk of the di-tert-butylmethyl group.
Similarly, the photolysis approach requires the bis(di-tert-butylmethyl)diazene precursor. The synthesis of such a sterically crowded diazene (B1210634) is exceptionally difficult. The photolysis of asymmetrically substituted diazenes has been studied to understand the behavior of caged radical pairs, but the synthesis of the symmetrical, highly-hindered diazene needed for this specific reaction remains a formidable task. nih.gov
Optimizing reaction pathways is crucial for maximizing the yield of such difficult-to-form products. For the Wurtz reaction, strict adherence to anhydrous conditions is essential, as the organosodium intermediates are highly reactive towards water. testbook.com The choice of solvent can also be critical. For mercury-photosensitized dimerization, conducting the reaction in the vapor phase under reflux allows the higher-boiling dimeric product to condense and be removed from the reaction zone, preventing further reactions and improving yields. thieme-connect.de The development of any successful route to this compound relies heavily on the careful optimization of these reaction conditions to favor the desired coupling over competing side reactions.
Steric Hindrance and Its Manifestations in the Molecular Architecture of 1,1,2,2 Tetra T Butylethane
Quantification of Intramolecular Strain Energy
In a simple molecule like butane, the gauche conformation, where the two methyl groups are separated by a dihedral angle of 60°, is about 3.8 kJ/mol (0.9 kcal/mol) higher in energy than the anti conformation due to steric strain between the methyl groups. An eclipsed conformation where two methyl groups are forced to be syn-periplanar (0° dihedral angle) has a total strain energy of approximately 19 kJ/mol (4.5 kcal/mol) relative to the anti-conformer. This high energy is a result of both torsional strain from the eclipsed bonds and severe steric strain between the methyl groups.
In 1,1,2,2-tetra-t-butylethane, the interactions are far more severe. Each end of the central C-C bond has two tert-butyl groups, leading to multiple, highly unfavorable gauche and eclipsed interactions in any potential conformation. The molecule contorts itself to minimize these repulsive interactions, but a significant amount of residual strain is unavoidable. Computational methods, such as molecular mechanics and ab initio calculations, are often employed to estimate the strain energy in such highly congested molecules by comparing the calculated heat of formation of the actual molecule with that of a hypothetical, strain-free reference compound. For highly branched alkanes, this strain energy can reach exceptionally high values, indicating a considerable decrease in thermodynamic stability.
Table 1: Representative Strain Energies in Alkane Conformations This table provides context for the types of strain present in this compound by showing values for simpler, related interactions.
| Interaction Type | Molecule | Conformation | Strain Energy (kJ/mol) | Strain Energy (kcal/mol) |
| H-H Eclipsing | Ethane (B1197151) | Eclipsed | 4.0 | 1.0 |
| H-CH₃ Eclipsing | Propane | Eclipsed | 6.0 | 1.4 |
| CH₃-CH₃ Eclipsing | Butane | Eclipsed (syn) | 11.0 | 2.6 |
| CH₃-CH₃ Gauche | Butane | Gauche | 3.8 | 0.9 |
Impact of tert-Butyl Groups on C-C and C-H Bond Lengths and Angles
The intense steric repulsion between the four tert-butyl groups in this compound leads to significant distortions of its bond lengths and angles compared to idealized sp³-hybridized carbon atoms. In an attempt to alleviate the strain, the molecule undergoes geometric changes.
One of the most notable effects is the stretching of the central C-C bond. In typical alkanes, the C-C single bond length is approximately 1.54 Å. However, in sterically crowded molecules, this bond is often elongated to increase the distance between the bulky substituents. For instance, in hexamethylethane, which has six methyl groups creating steric strain, the central C-C bond is stretched to about 1.58 Å. umich.edu It is expected that the central C-C bond in this compound is similarly, if not more significantly, elongated. This bond lengthening reduces the severe van der Waals repulsion between the tert-butyl groups on adjacent carbons, albeit at the cost of weaker sigma bond overlap.
Bond angles also deviate considerably from the ideal tetrahedral angle of 109.5°. To move the bulky tert-butyl groups further apart, the C-C-C bond angles involving the central carbon and the quaternary carbons of the tert-butyl groups are widened. Studies on analogous strained molecules, such as di-tert-butylmethane, have shown the central C-C-C bond angle opening up to as much as 125-128°. researchgate.net Conversely, angles within the tert-butyl groups themselves may be compressed to accommodate this expansion. The H-C-C angles may also be distorted as the molecule seeks a lower energy geometry.
Table 2: Comparison of Bond Lengths and Angles in Alkanes This table illustrates the expected geometric distortions in this compound by comparing standard values with those from a sterically hindered analogue.
| Parameter | Standard Alkane (e.g., Ethane/Propane) | Sterically Hindered Alkane (e.g., Hexamethylethane) | Expected Trend in this compound |
| Central C-C Bond Length | ~1.54 Å | ~1.58 Å umich.edu | Significant Elongation (>1.58 Å) |
| C-C-C Bond Angle | ~109.5° | ~113.0° umich.edu | Significant Widening (>113°) |
| C-C-H Bond Angle | ~109.5° | ~111.5° umich.edu | Distortion from Ideal |
Conformational Distortion and Deformations from Ideal Geometries
Due to the extreme steric hindrance, this compound cannot adopt a simple, low-energy anti-periplanar conformation, which is favored in less substituted alkanes like n-butane. An anti conformation would lead to intolerably close contacts between the tert-butyl groups. Instead, experimental evidence from NMR spectroscopy on symmetrical tetra-tert-butylethane indicates that the molecule preferentially adopts a gauche conformation at room temperature.
In this gauche arrangement, the two C-H bonds on the central carbons are oriented at a dihedral angle of approximately 60°. This conformation, while typically higher in energy for simpler alkanes, allows the four massive tert-butyl groups to arrange themselves in a way that minimizes their mutual repulsion more effectively than an anti or fully eclipsed conformation would. Even within the gauche conformation, significant distortions are necessary to relieve strain. These include:
Torsional Twisting: The dihedral angle of the central C-C bond may deviate from the ideal 60° of a perfect gauche conformer.
Bond Angle Widening: As mentioned previously, the C-C-C angles expand to push the tert-butyl groups apart.
Group Tilting: The entire tert-butyl groups may tilt away from each other to further reduce non-bonded interactions.
The result is a highly distorted, twisted molecular structure that represents a compromise, minimizing the most severe steric clashes while accepting a considerable degree of residual strain. The energy barrier to rotation around the central C-C bond is expected to be extremely high, making interconversion between different conformations very slow.
Role of Steric Repulsion and Dispersion Forces in Conformational Preferences
The conformational landscape of this compound is overwhelmingly dominated by steric repulsion. Steric repulsion, a consequence of the Pauli exclusion principle, occurs when the electron clouds of non-bonded atoms are forced into the same region of space, leading to a strong, short-range repulsive force. The sheer size of the tert-butyl groups makes these repulsive forces the primary determinant of the molecule's shape.
The preference for a gauche conformation over an anti conformation is a direct result of minimizing this repulsion. While an anti arrangement is sterically favored for smaller substituents, in 1,1,2,2-tetrasubstituted ethanes with bulky groups, an anti-periplanar arrangement would force severe head-on collisions between parts of the tert-butyl groups. A gauche conformation, despite its own inherent strain, allows the bulky groups to be offset, avoiding these most energetic clashes. The opening up of bond angles is more effective at relieving strain in the gauche form than it would be in the anti form.
While repulsive forces are dominant, attractive London dispersion forces also play a role, albeit a secondary one. Dispersion forces are weak, non-covalent attractions that arise from temporary fluctuations in electron density. These forces are cumulative and increase with the size and surface area of the interacting groups. In highly branched alkanes, intramolecular dispersion forces can contribute to the stability of certain compact conformations. However, in the case of this compound, the energetic penalty of steric repulsion is so immense that it far outweighs any potential stabilization from intramolecular dispersion forces between the tert-butyl groups. The final conformation is therefore a testament to the power of steric hindrance in dictating molecular architecture.
Conformational Dynamics and Isomerism in 1,1,2,2 Tetra T Butylethane
Characterization of Eclipsed and Skewed Conformations
Due to the extreme steric repulsion between the four bulky tert-butyl groups, 1,1,2,2-tetra-t-butylethane does not adopt a simple anti-periplanar conformation, which would lead to significant non-bonded interactions. Instead, the molecule exists in a chiral, skewed (or gauche) conformation. jst.go.jpresearchgate.netdatapdf.com This conformational preference is a direct consequence of the molecule's attempt to minimize the debilitating steric strain that would be present in an eclipsed or even a perfectly staggered anti-conformation.
Eclipsed Conformation: An eclipsed conformation, where the substituents on the front and back carbons are aligned, represents a significant energy maximum for this compound. The torsional strain in such a conformation would be exceptionally high due to the direct van der Waals repulsion between the large tert-butyl groups. This conformation is not a stable minimum on the potential energy surface but rather a high-energy transition state for rotation.
Skewed (Gauche) Conformation: The ground state of this compound is a skewed or gauche conformation with C2 symmetry. datapdf.com In this arrangement, the molecule twists around the central carbon-carbon bond to move the tert-butyl groups away from each other, thus relieving a significant amount of steric strain. NMR spectroscopy studies have confirmed that at room temperature, the molecule exists in this gauche conformation. acs.org This is evidenced by the observation of two magnetically inequivalent pairs of tert-butyl groups. acs.org The preference for the gauche form is so pronounced that the anti-conformer is not observed in solution. datapdf.com
Force field calculations have been instrumental in characterizing the geometry of the gauche conformation. These calculations indicate a significant elongation of the central C-C bond to approximately 1.60 Å to accommodate the bulky substituents. researchgate.net Furthermore, the H-C-C-H dihedral angle is calculated to be around 101°. researchgate.net
| Conformation | Dihedral Angle (H-C-C-H) | Central C-C Bond Length (Calculated) | Relative Stability |
| Skewed (Gauche) | ~101° researchgate.net | ~1.60 Å researchgate.net | Ground State |
| Eclipsed | 0° | - | High-Energy Transition State |
| Anti | 180° | - | High-Energy Transition State |
Analysis of Non-Alternating Newman Projections and their Implications
The typical Newman projections for substituted ethanes display a regular, alternating arrangement of substituents on the front and back carbons. However, in highly strained molecules like this compound, this convention breaks down. Empirical force field calculations have shown that the ground state conformation of this molecule is best represented by a non-alternating Newman projection. researchgate.net
In a non-alternating Newman projection, the expected "staggered" pattern is disrupted. For this compound, this means that in the stable gauche conformation, the vicinal hydrogen and tert-butyl groups are nearly eclipsed. snnu.edu.cn This seemingly counterintuitive arrangement is a compromise to alleviate the much more severe steric clash that would occur between the four tert-butyl groups in a traditional alternating anti-conformation. The molecule distorts its bond angles and dihedral angles to find the lowest energy pathway, which in this case involves a non-alternating geometry. This has significant implications for its reactivity and spectroscopic properties, as the electronic and steric environment around the central bond is highly unusual.
Interconversion Mechanisms between Conformational Isomers
The interconversion between the two enantiomeric gauche conformations of this compound does not occur through a direct gauche-to-gauche rotation. Instead, the molecule is believed to pass through a high-energy anti-periplanar transition state. ucl.ac.uk This process involves a significant rotational barrier due to the severe steric hindrance that must be overcome.
The proposed mechanism for interconversion is a gauche ⇌ anti ⇌ gauche process. ucl.ac.uk While the anti conformation is not a stable minimum, it represents the pathway for racemization of the two enantiomeric gauche forms. However, attempts to measure the energy barrier for this process by dynamic NMR spectroscopy have been hampered by the molecule's thermal instability; it decomposes at temperatures below those required to make the two pairs of tert-butyl groups equivalent. acs.org For the analogous, but slightly less strained sym-tetra(trimethylsilyl)ethane, the interconversion is suggested to occur via a gauche-anti-gauche mechanism with a measured activation energy. ucl.ac.uk Due to the high rotational barrier, this compound is considered to exhibit atropisomerism. iupac.org
Enantiomeric Conformations and Stereochemical Fluxionality
The skewed, or gauche, ground state conformation of this compound is chiral, meaning it is non-superimposable on its mirror image. This gives rise to a pair of enantiomeric conformations. Due to the substantial energy barrier to rotation around the central carbon-carbon bond, these enantiomers are conformationally stable at room temperature and can, in principle, be isolated as separate chemical species. iupac.org This phenomenon, where restricted rotation about a single bond leads to isolable conformers, is known as atropisomerism. iupac.org
The molecule is therefore considered to be stereochemically fluxional, but on a very slow timescale under normal conditions. Fluxionality refers to molecules that undergo dynamic intramolecular rearrangements between equivalent structures. In the case of this compound, the "flux" is the interconversion between the two enantiomeric gauche conformers. However, the high activation energy for this process means that the rate of interconversion is slow. The IUPAC Gold Book lists this compound as a classic example of a compound exhibiting atropisomerism. iupac.org
Future Research Directions and Applications in Fundamental Organic Chemistry
Development of Novel Synthetic Strategies for Accessing Unprecedentedly Hindered Molecular Architectures
The synthesis of molecules with extreme steric hindrance, such as 1,1,2,2-tetra-t-butylethane, poses a formidable challenge that current synthetic methodologies may not be equipped to handle. The closely related hypothetical molecule, tetra-tert-butylmethane, is often cited as an example of a saturated acyclic alkane that may be impossible to create due to the immense steric repulsion between the tert-butyl groups crowded around a central carbon. quirkyscience.comwikipedia.org Attempts to synthesize similarly strained molecules like tetra-tert-butylethylene (B14441497) have consistently failed in the final steps, indicating that new synthetic paradigms are required. researchgate.net
Future research in this area will necessitate a departure from traditional bond-forming reactions where bulky reactants must approach a reaction center. The sheer spatial demand of the tert-butyl groups would likely prevent the formation of the central C-C bond through conventional means. Prospective strategies could involve:
Radical-Based Approaches: Utilizing highly reactive radical intermediates in the gas phase or under photochemical conditions might overcome the high activation barriers imposed by steric repulsion.
Molecular Scaffolding and "Zipper" Reactions: Designing precursor molecules where the hindered fragments are held in close proximity by a temporary scaffold. A subsequent reaction, akin to a zipper, could form the desired bond before the scaffold is removed.
On-Surface Synthesis: Employing surface-assisted techniques where the substrate can pre-organize the molecular fragments into a favorable orientation for reaction, potentially lowering the entropic barrier to bond formation.
The development of a successful synthesis would not only provide access to this compound for further study but would also furnish the chemical community with new tools for constructing other "impossible" molecules.
| Potential Synthetic Approach | Core Principle | Anticipated Challenge |
| Gas-Phase Radical Coupling | Overcoming steric repulsion with high-energy, unencumbered intermediates. | Lack of selectivity, potential for premature fragmentation. |
| Template-Directed Synthesis | A molecular scaffold pre-organizes fragments to facilitate intramolecular bond formation. | Design and synthesis of a suitable, removable template. |
| On-Surface Ullmann Coupling | Using a metallic surface (e.g., Ag, Au) to catalyze C-C bond formation between adsorbed precursors. | Desorption of the final product, potential for surface-catalyzed decomposition. |
Advanced Computational Models for Precise Prediction of Conformation, Dynamics, and Reactivity in Extreme Cases
The structure of this compound is governed by a delicate balance of attractive London dispersion forces and repulsive Pauli exchange interactions. acs.org Accurately modeling such a sterically crowded alkane is a significant challenge for computational chemistry. Standard density functional theory (DFT) methods may fail to correctly predict key properties like bond dissociation energies or rotational barriers without appropriate corrections. compchemhighlights.org
Future computational work should focus on developing and benchmarking methods specifically for these extreme cases. Recent studies on other crowded alkanes have shown that double-hybrid density functionals, combined with tailored basis sets and reliable dispersion corrections (such as D4 or NL), offer a promising balance of accuracy and computational cost. nih.govresearchgate.net
Key research questions for computational models include:
Bond Elongation: Precisely calculating the length of the central C-C bond, which is expected to be significantly elongated to alleviate steric strain. Some calculations on strained molecules suggest bond lengths can exceed 1.6 to 1.7 Å. compchemhighlights.org
Rotational Barriers: Determining the energy barrier for rotation around the central C-C bond. This dynamic process is likely to be complex, involving partial rotations and the interconversion of multiple conformers through high-energy transition states. compchemhighlights.org
Homolytic Stability: Predicting the C-C bond dissociation energy. The immense strain may weaken the central bond to the point of spontaneous homolysis at or near room temperature, a critical question regarding the molecule's potential for existence. acs.org
Developing computational tools that can accurately predict these properties for this compound would validate their use for the in silico design of other highly strained and crowded systems, potentially saving significant synthetic effort.
| Computational Method | Target Property | Key Consideration |
| Double-Hybrid DFT (e.g., PBE-QIDH) | Bond Dissociation Energy | Requires robust dispersion corrections (e.g., D4, NL) to capture intramolecular van der Waals forces. nih.govresearchgate.net |
| Activation Strain Model (ASM) | Rotational Energy Barriers | Decomposing the energy profile into strain and interaction components to understand the origins of the barrier. |
| Ab Initio Molecular Dynamics (AIMD) | Conformational Dynamics | Simulating molecular motion to identify stable conformers and pathways for interconversion in a sterically congested environment. |
Exploration of Sterically Driven Supramolecular Chemistry and Self-Assembly
While extreme steric hindrance is often viewed as a synthetic obstacle, it can be a powerful tool for controlling molecular organization. The bulky and well-defined shape of tert-butyl groups can be exploited to direct the self-assembly of molecules into predictable and highly ordered supramolecular architectures. semanticscholar.orgnih.gov The this compound molecule, or functionalized derivatives thereof, could serve as a unique "steric director" in supramolecular chemistry.
Future research could explore:
Host-Guest Chemistry: Using the molecule's rigid, cavity-like shape as a host for smaller guest molecules. The specific conformation and steric environment could lead to highly selective recognition.
Surface Patterning: The controlled deposition of this compound or its derivatives onto surfaces could create well-defined nanopatterns. Studies have shown that tert-butyl groups can precisely modulate the self-assembly of molecules on surfaces like Ag(111), forming structures from honeycomb networks to one-dimensional chains. semanticscholar.orgnih.govresearchgate.net
Crystal Engineering: The molecule's shape could be used to enforce specific packing arrangements in co-crystals, effectively acting as a bulky and inert template to control the lattice structure and properties of other functional molecules.
By treating steric bulk not as a problem but as a design element, chemists can unlock new strategies for creating complex, self-assembled systems. wikipedia.org
Implications for the Design of Strained Scaffolds in Catalysis and Materials Science
The immense steric strain within this compound weakens its central C-C bond, making it a potential source of highly reactive carbon-centered radicals upon cleavage. This controlled release of radicals could be harnessed in catalysis and materials science.
Radical Initiators: If the central bond can be cleaved under specific conditions (e.g., photochemically or thermally), the molecule could serve as a "clean" source of tert-butyl-substituted radicals for initiating polymerization or other radical-chain reactions.
Mechanochemistry: The strain energy locked within the molecule could potentially be released through mechanical force. This opens avenues for designing mechanophores, where mechanical stress triggers a chemical reaction, leading to self-healing materials or stress sensors.
Confined Catalysis: Incorporating this or similar sterically hindered scaffolds into catalyst design could create unique reaction pockets. Extreme steric hindrance around a catalytic center can enforce unusual geometries on substrates, leading to novel reactivity and selectivity, or be used to stabilize otherwise highly reactive catalytic intermediates. rsc.orgchemrxiv.org For example, steric effects have been shown to enhance catalytic reactions in the confined space between a metal surface and a 2D overlayer. science.gov
While alkanes are typically unreactive, the extreme branching and strain in this compound fundamentally alters its potential reactivity, making it an intriguing building block for functional materials and advanced catalytic systems. quora.commsu.edu
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 1,1,2,2-tetra-t-butylethane, and what challenges arise during purification?
- Methodological Answer : Synthesis typically involves alkylation of ethane precursors with t-butyl halides under anhydrous conditions, using strong bases like LDA (Lithium Diisopropylamide) to drive deprotonation and substitution. Purification challenges include separating the bulky product from unreacted starting materials. Column chromatography with non-polar solvents (e.g., hexane) or recrystallization in cold diethyl ether is recommended . Purity validation requires GC-MS or <sup>1</sup>H/<sup>13</sup>C NMR to confirm the absence of t-butyl side products.
Q. How can researchers confirm the structural integrity of 1,1,2,2-tetra-t-butylethane post-synthesis?
- Methodological Answer : X-ray crystallography is ideal for resolving steric hindrance effects caused by the four t-butyl groups. If single crystals are unavailable, advanced NMR techniques (e.g., DEPT-135, COSY) can clarify proton environments. Computational modeling (DFT or molecular mechanics) helps predict bond angles and steric strain .
Q. What analytical techniques are suitable for detecting trace impurities in 1,1,2,2-tetra-t-butylethane?
- Methodological Answer : High-resolution GC-MS with a low-bleed column (e.g., DB-5MS) minimizes thermal degradation during analysis. For polar impurities, HPLC paired with evaporative light scattering detection (ELSD) is effective. Mass spectrometry in negative-ion mode enhances sensitivity for halogenated contaminants .
Advanced Research Questions
Q. What mechanistic insights explain the thermal stability of 1,1,2,2-tetra-t-butylethane under high-temperature conditions?
- Methodological Answer : Thermogravimetric analysis (TGA) coupled with FTIR gas-phase detection reveals degradation pathways. The bulky t-butyl groups delay decomposition by sterically shielding the central ethane backbone. Computational studies (e.g., Arrhenius modeling) can quantify activation energies for bond cleavage .
Q. How do solvent polarity and steric effects influence the reactivity of 1,1,2,2-tetra-t-butylethane in Diels-Alder reactions?
- Methodological Answer : Kinetic studies in solvents like toluene (non-polar) vs. DMF (polar) show reduced reactivity in polar media due to solvation of the electron-rich ethane core. Steric maps generated via molecular docking software (e.g., AutoDock) predict regioselectivity in cycloaddition reactions .
Q. What strategies mitigate data contradictions in studies of 1,1,2,2-tetra-t-butylethane’s spectroscopic properties?
- Methodological Answer : Discrepancies in NMR chemical shifts often arise from solvent-dependent conformational changes. Standardizing solvents (e.g., CDCl3) and temperature controls during data acquisition improves reproducibility. Cross-validating with IR and Raman spectroscopy resolves ambiguities in functional group assignments .
Q. Can 1,1,2,2-tetra-t-butylethane serve as a precursor for metal-organic frameworks (MOFs) or supramolecular assemblies?
- Methodological Answer : The compound’s rigidity and symmetry make it a candidate for MOF linkers. Post-synthetic modification (e.g., carboxylation) introduces binding sites for metal ions. Powder XRD and BET surface area analysis characterize pore structures, while TGA assesses thermal stability in coordination networks .
Contradictions and Resolution in Literature
Q. Why do some studies report conflicting degradation products of 1,1,2,2-tetra-t-butylethane under oxidative conditions?
- Methodological Answer : Variations arise from differences in oxidant strength (e.g., O3 vs. H2O2) and reaction monitoring intervals. Time-resolved ESI-MS captures transient intermediates, while isotopic labeling (<sup>13</sup>C) tracks carbon rearrangement pathways. Standardizing reaction conditions and quenching protocols reduces inconsistency .
Safety and Handling
Q. What precautions are critical when handling 1,1,2,2-tetra-t-butylethane in high-pressure reactions?
- Methodological Answer : Due to its low vapor pressure and potential for exothermic decomposition, use inert atmospheres (N2 or Ar) and pressure-rated reactors. Real-time monitoring with in-line FTIR or Raman spectroscopy detects unexpected intermediates. Emergency quenching protocols should include rapid cooling and neutralization traps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
